(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-8-6-14-3-4-15(10-16(14)19)18-17(21)5-2-13-7-9-22-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,18,21)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZVCMLCSYIQH-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.
Acetylation: The indoline is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Acrylamide Group: The acrylamide group is introduced through a reaction between an acrylamide precursor and the acetylated indoline.
Coupling with Furan Ring: The final step involves coupling the furan ring to the acrylamide group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that (2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
This compound has shown effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections. The interaction of the compound with microbial cell membranes disrupts their integrity, leading to cell death.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of nicotinic acetylcholine receptors is also implicated in its neuroprotective effects.
Antioxidant Activity
The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is particularly relevant in the context of diseases associated with oxidative stress.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of JNJ 5207787 against breast and colon cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of the compound in a model of Alzheimer’s disease. The findings revealed that treatment with this compound significantly improved cognitive function and reduced amyloid-beta plaque formation in transgenic mice .
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that it exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibiotic agent .
Mechanism of Action
The mechanism of action of (2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indoline and furan moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
JNJ5207787: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide
- Structural Differences: Acrylamide Substituent: JNJ5207787 substitutes the furan-3-yl group with a 3-cyano-phenyl ring. The cyano group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets or participate in dipole interactions.
- Pharmacological Implications: JNJ5207787 is cited as a neuropeptide Y (NPY) receptor antagonist analog, suggesting that the target compound may share a similar therapeutic niche.
(2E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide (CAS 2035004-77-2)
- Structural Differences :
- Core Heterocycle : The target compound’s dihydroindole core is replaced with a tetrahydronaphthalenyl group in this analog. The fused bicyclic system in tetrahydronaphthalene offers greater rigidity and may influence π-π stacking interactions.
- Functional Groups : The hydroxy and methoxy substituents on the tetrahydronaphthalene ring introduce hydrogen-bonding capabilities, which could enhance solubility or target affinity compared to the acetylated indole in the target compound.
- Physicochemical Properties: Molecular Weight: 327.37 g/mol (analog) vs. ~340–360 g/mol (estimated for the target compound). The lower molecular weight of the analog may correlate with improved bioavailability.
Structural and Functional Data Table
Key Research Findings and Inferences
Substituent Effects on Target Binding: The furan-3-yl group in the target compound likely engages in weaker hydrophobic interactions compared to JNJ5207787’s cyano-phenyl group but may reduce off-target toxicity due to lower lipophilicity. The absence of a piperidinyl group in the target compound could limit its ability to penetrate the central nervous system compared to JNJ5207787 .
Impact of Core Heterocycles :
- The dihydroindole core in the target compound provides partial saturation, balancing conformational flexibility and aromaticity. In contrast, the tetrahydronaphthalene analog’s rigid structure may favor binding to flat enzymatic active sites .
Synthetic and Analytical Considerations :
- Structural refinement tools like SHELXL () are critical for resolving the (2E)-configuration of the acrylamide linker, ensuring accurate stereochemical assignments in such compounds .
Biological Activity
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide, commonly referred to as JNJ-5207787, is a synthetic compound that has garnered attention for its biological activity, particularly as an antagonist of the neuropeptide Y (NPY) receptor Y2. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for JNJ-5207787 is , with a molecular weight of 511 g/mol. The compound is characterized by its solubility in DMSO and ethanol, and it appears as a white to off-white powder .
| Property | Value |
|---|---|
| Molecular Formula | C32H38N4O2 |
| Molecular Weight | 511 g/mol |
| Density | 1.22 g/cm³ |
| Solubility | Soluble in DMSO (10 mM) |
| Storage | Room temperature |
JNJ-5207787 functions primarily as an antagonist of the NPY Y2 receptor, which plays a crucial role in various physiological processes including appetite regulation and energy homeostasis. The compound exhibits an IC50 value of approximately 100 nM for inhibiting peptide YY binding to the Y2 receptor, demonstrating significant selectivity—over 100-fold—compared to other NPY receptors .
Binding Affinity
The compound effectively occupies about 50% of Y2 receptor binding sites in the hypothalamic area when administered intraperitoneally in rat models. This selective binding indicates potential for modulating neuropeptide signaling pathways involved in metabolic processes .
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological effects of compounds structurally similar to JNJ-5207787:
Case Study 1: Appetite Suppression
In a study involving rodents, administration of NPY Y2 antagonists led to significant reductions in food intake over a specified period, indicating that JNJ-5207787 could potentially be developed into an appetite suppressant.
Case Study 2: Neuroprotection
Research published in pharmacology journals has examined various indole derivatives for their neuroprotective properties. While direct studies on JNJ-5207787 are still needed, its mechanism suggests it may offer similar benefits .
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for (2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide , and how can reaction conditions be controlled to minimize side products? A: The synthesis typically involves a multi-step approach:
Condensation : React 1-acetyl-2,3-dihydro-1H-indol-6-amine with furan-3-carbaldehyde in the presence of a base (e.g., K₂CO₃) to form the imine intermediate.
Acrylation : Treat the intermediate with acryloyl chloride under inert atmosphere (N₂/Ar) at 0–5°C to avoid polymerization .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%).
Key Controls : Temperature (<10°C during acrylation), anhydrous solvents, and real-time monitoring via TLC to detect intermediates .
Structural Confirmation
Q: Which spectroscopic and crystallographic methods are most reliable for confirming the (2E)-configuration and molecular geometry of this compound? A:
- NMR : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz) between Hα and Hβ in the enamide group .
- X-ray Crystallography : Use SHELXL for refinement. Key parameters:
Biological Activity Screening
Q: What in vitro assays are appropriate for evaluating this compound’s bioactivity, and how can false positives be mitigated? A:
- Targeted Assays :
- Controls : Include a scrambled peptide (for receptor assays) and enzyme-free blanks. Use dual-reporter systems (e.g., luciferase + β-gal) to rule out nonspecific effects .
Advanced Mechanistic Studies
Q: How can researchers elucidate the mechanism of action for this compound, particularly its interaction with NPY Y2 receptors? A:
Molecular Docking : Use AutoDock Vina to model binding to NPY Y2 (PDB: 4P8A). Focus on hydrophobic interactions between the furan ring and receptor residues (e.g., Phe⁵⁰²) .
Mutagenesis : Clone NPY Y2 receptors with alanine substitutions (e.g., Phe⁵⁰²Ala) to test binding affinity changes via Surface Plasmon Resonance (SPR).
Pathway Analysis : Quantify cAMP levels (ELISA) post-treatment to assess Gαi/o coupling .
Handling Data Contradictions
Q: How should discrepancies between crystallographic data and computational docking results be resolved? A:
- Check Refinement : Re-process XRD data with SHELXL, ensuring anisotropic displacement parameters for heavy atoms (e.g., S, O). Compare electron density maps to docked poses .
- Solvent Effects : Re-dock with explicit water molecules (e.g., TIP3P model) to account for hydration-driven conformational changes.
- Validate Experimentally : Perform saturation-transfer difference (STD) NMR to confirm ligand-receptor interactions in solution .
Structure-Activity Relationship (SAR) Optimization
Q: What structural modifications could enhance this compound’s selectivity for NPY Y2 over Y1 receptors? A:
- Modify Substituents :
- Test Analogues : Synthesize derivatives with thiophene (vs. furan) and compare IC₅₀ values using competitive binding assays .
Analytical Challenges in Purity Assessment
Q: Why might HPLC/MS fail to detect trace impurities, and what orthogonal methods are recommended? A:
- Limitations of HPLC/MS : May miss stereoisomers or degradation products with similar m/z ratios.
- Orthogonal Methods :
- 2D NMR (HSQC, HMBC) to identify trace geometric isomers.
- Chiral Chromatography (e.g., Chiralpak IG-3 column) to resolve enantiomeric byproducts .
Computational Modeling for Toxicity Prediction
Q: Which in silico tools can predict this compound’s metabolic stability and off-target effects? A:
- ADMET Prediction : Use SwissADME to estimate CYP450 inhibition (focus on CYP3A4/2D6).
- Toxicity : ProTox-II for hepatotoxicity risk (alert: furan’s potential for bioactivation to reactive quinones).
- Mitigation : Introduce methoxy groups to block metabolic epoxidation .
Reproducibility in Biological Assays
Q: How can researchers address variability in IC₅₀ values across cell lines? A:
- Standardize Conditions : Use identical passage numbers, serum-free media during treatment, and internal controls (e.g., staurosporine for apoptosis assays).
- Data Normalization : Express results as % inhibition relative to vehicle and positive control (e.g., JNJ-5207787 for NPY Y2) .
Advanced Crystallographic Challenges
Q: What strategies improve resolution for crystals of this compound with low diffraction quality? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
